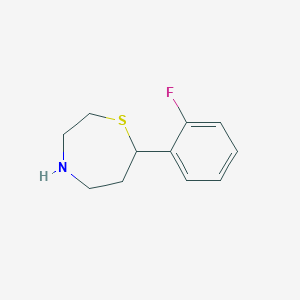

7-(2-Fluorophenyl)-1,4-thiazepane

Description

Overview of Heterocyclic Chemistry in Medicinal Research

Heterocyclic compounds, which are cyclic chemical structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. iipseries.orgijnrd.org An estimated 85% of all biologically active chemical entities feature a heterocyclic ring, underscoring their critical role in drug design and development. nih.gov The most common heteroatoms found in these structures are nitrogen, oxygen, and sulfur. ijnrd.org

The prevalence of heterocycles in pharmaceuticals stems from their ability to serve as versatile scaffolds. iipseries.org The inclusion of heteroatoms allows medicinal chemists to fine-tune a molecule's physicochemical properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.govmdpi.com These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug, ultimately enhancing its efficacy and safety profile. nih.gov The advancement of synthetic methodologies has further expanded the accessibility and diversity of functionalized heterocyclic compounds for drug discovery programs. nih.gov

The 1,4-Thiazepane (B1286124) Scaffold: Structural Uniqueness and Biological Relevance

Within the vast landscape of heterocyclic chemistry, the 1,4-thiazepane scaffold has emerged as a structure of significant interest. Thiazepanes are seven-membered rings containing one sulfur and one nitrogen atom. This larger ring size, compared to the more common five- or six-membered heterocycles, endows the 1,4-thiazepane core with considerable conformational flexibility. This flexibility allows the molecule to adopt various low-energy conformations, which can be advantageous for optimizing interactions with the binding sites of biological targets like enzymes and receptors.

The specific arrangement of the sulfur and nitrogen atoms at the 1 and 4 positions creates a distinct dipole moment. This electronic feature enhances the molecule's ability to form hydrogen bonds, a key interaction in many protein-ligand binding events. Despite their promising three-dimensional characteristics, 1,4-thiazepane structures are currently underrepresented in the fragment screening libraries used for drug discovery. nih.govnih.gov Recent research has begun to highlight their potential, with studies identifying acylated 1,4-thiazepanes as novel ligands for bromodomain and extraterminal domain (BET) proteins, which are important targets in cancer research. nih.govnih.gov

An efficient, one-pot synthesis method has been developed to create 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, using α,β-unsaturated esters and 1,2-amino thiols. nih.gov This development is expected to facilitate the creation of diverse libraries of 3D fragments for screening against a wide range of protein targets. nih.govnih.gov

Rationale for Academic Research on 7-(2-Fluorophenyl)-1,4-Thiazepane and its Analogues

The specific compound, this compound, combines the unique thiazepane scaffold with a strategically placed 2-fluorophenyl group. This substitution is not arbitrary; it is a deliberate design choice based on established medicinal chemistry principles aimed at enhancing the molecule's drug-like properties.

The rationale for investigating this compound and its analogues is multifaceted:

Enhanced Metabolic Stability: The fluorine atom is a bioisostere of a hydrogen atom but is highly electronegative. Its presence on the phenyl ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's stability and prolonging its potential therapeutic effect.

Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, influencing how it interacts with biological targets through forces like π-π stacking. The small size of the fluorine atom ensures that this electronic modulation occurs with minimal steric hindrance, allowing for optimized fitting into protein binding pockets.

Exploration of Structure-Activity Relationships (SAR): The synthesis and study of this compound and its analogues are crucial for building a comprehensive understanding of their structure-activity relationships. By systematically modifying the scaffold and its substituents, researchers can identify the key structural features required for a desired biological activity. This knowledge is essential for the rational design of more potent and selective therapeutic agents. For example, research on related compounds has shown that the fluorophenyl group can enhance binding to serotonin (B10506) receptors.

The development of efficient synthetic routes provides access to a diverse range of these molecules, enabling robust screening efforts and the potential discovery of new lead compounds for various disease targets. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FNS |

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CNCCSC1C2=CC=CC=C2F |

| InChI Key | HIMXEVGMOSZOIH-UHFFFAOYSA-N |

Table 2: Key Structural Features and Their Significance

| Feature | Role in Bioactivity | Example Compound |

|---|---|---|

| 1,4-Thiazepane Ring | Provides conformational flexibility and hydrogen bonding capabilities. | This compound |

| 2-Fluorophenyl Group | Enhances metabolic stability and modulates binding affinity. | This compound |

| Sulfonyl Substituents | Can be added to the scaffold to improve aqueous solubility. | 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione |

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

7-(2-fluorophenyl)-1,4-thiazepane |

InChI |

InChI=1S/C11H14FNS/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11/h1-4,11,13H,5-8H2 |

InChI Key |

HIMXEVGMOSZOIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCSC1C2=CC=CC=C2F |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 7 2 Fluorophenyl 1,4 Thiazepane and Analogues

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of 7-(2-Fluorophenyl)-1,4-thiazepane and its derivatives in solution.

Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides a wealth of information regarding the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and heterocyclic protons. The protons of the 2-fluorophenyl group typically appear as a complex multiplet in the aromatic region. The protons on the seven-membered 1,4-thiazepane (B1286124) ring show distinct chemical shifts and coupling patterns that are highly dependent on their spatial orientation. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The carbon attached to the fluorine atom in the 2-fluorophenyl ring shows a characteristic large one-bond C-F coupling constant. The chemical shifts of the carbons in the thiazepane ring are indicative of the ring's conformation. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for probing the environment of the fluorine atom. nih.govresearchgate.net The chemical shift of the fluorine signal in this compound provides information about its electronic environment and potential intramolecular interactions. nih.gov For instance, in related fluorinated compounds, the fluorine chemical shift can be sensitive to the substitution pattern on the aromatic ring. nih.gov

Table 1: Representative NMR Data for a 7-Aryl-1,4-Thiazepane Analogue

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | 7.20-7.60 | m | - |

| ¹H | 4.98 | t | J = 6.5 |

| ¹H | 3.32 | d | J = 6.5 |

| ¹³C | 163.59 | d | J = 246.87 |

| ¹⁹F | -111.04 | s | - |

| Note: Data is illustrative and based on similar structures. Actual values for this compound may vary. mdpi.comnih.gov |

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. These include C-H stretching vibrations for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, C-N and C-S stretching vibrations for the thiazepane ring, and a prominent C-F stretching vibration. The positions of these bands can provide subtle clues about the molecular structure and conformation. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern can reveal information about the stability of the thiazepane ring and the nature of the substituent. researchgate.net

Single Crystal X-ray Diffraction for Definitive Structural Assignment

Single crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For this compound, this technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. This data is crucial for unambiguously assigning the absolute and relative stereochemistry and for understanding the preferred conformation of the seven-membered ring in the crystalline form. researchgate.netresearchgate.net For example, X-ray studies on analogous 1,4-thiazepine derivatives have revealed the adoption of boat-type conformations in the solid state. researchgate.net

Table 2: Illustrative Crystallographic Parameters for a Substituted 1,4-Benzodiazepine Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 12.876(3) |

| β (°) | 98.76(2) |

| V (ų) | 1987.1(7) |

| Z | 4 |

| Note: Data is for a related benzodiazepine (B76468) and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net |

Conformational Dynamics of the Seven-Membered 1,4-Thiazepane Ring

The seven-membered 1,4-thiazepane ring is conformationally flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The preferred conformation is influenced by the nature and position of substituents on the ring.

In solution, the conformation of the 1,4-thiazepane ring can be investigated using NMR spectroscopy. The magnitude of the vicinal proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred conformation of the ring in solution. mdpi.com For instance, the observation of non-equivalent methylene (B1212753) protons with different coupling constants to a vicinal methine proton is indicative of a specific ring conformation. mdpi.com

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are powerful tools for exploring the conformational landscape of the 1,4-thiazepane ring. researchgate.net These methods can be used to calculate the relative energies of different conformations (chair, boat, twist-boat) and the energy barriers for their interconversion. nih.gov Such calculations can help to identify the most stable conformer(s) and provide insights into the dynamic behavior of the ring system. For related heterocyclic systems, computational studies have been instrumental in understanding conformational preferences and interconversion pathways. nih.gov

Computational Chemistry and Molecular Modeling of 7 2 Fluorophenyl 1,4 Thiazepane Analogues

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and metabolic stability. Computational methods allow for the calculation of various electronic descriptors that provide a quantitative basis for these predictions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and prone to chemical transformations. nih.gov

For 7-(2-Fluorophenyl)-1,4-thiazepane analogues, Density Functional Theory (DFT) calculations can be employed to determine the energies and spatial distributions of these frontier orbitals. nih.gov By systematically modifying substituents on the phenyl ring or the thiazepane core, researchers can modulate the HOMO-LUMO gap to fine-tune the molecule's electronic properties. For instance, adding electron-donating groups would be expected to raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, generally leading to a smaller energy gap and increased reactivity. researchgate.net

Table 1: Hypothetical Frontier Orbital Data for 7-Aryl-1,4-Thiazepane Analogues This table illustrates how substitutions on the phenyl ring could theoretically influence the electronic properties of the core scaffold. Energies are hypothetical values in electron volts (eV).

| Compound | Substituent (X) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) |

| Analogue 1 | -H | -6.5 | -1.5 | 5.0 |

| Analogue 2 | -F (ortho) | -6.6 | -1.7 | 4.9 |

| Analogue 3 | -Cl (para) | -6.7 | -1.8 | 4.9 |

| Analogue 4 | -OH (para) | -6.2 | -1.4 | 4.8 |

| Analogue 5 | -NO2 (para) | -7.1 | -2.5 | 4.6 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. These maps are color-coded to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, an MEP map would highlight the electronegative nitrogen atom of the thiazepane ring and the fluorine atom on the phenyl ring as regions of negative potential, making them key sites for hydrogen or halogen bonding. The hydrogen atoms on the nitrogen (if present as an N-H group) would appear as regions of positive potential. This analysis helps in predicting how the molecule will orient itself when approaching a biological target, guiding the understanding of potential intermolecular interactions.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a docking score or predicted binding affinity. mdpi.com This process involves sampling a vast number of possible conformations of the ligand within the active site and ranking them using a scoring function.

For the 1,4-thiazepane (B1286124) scaffold, a relevant biological target could be the bromodomain and extraterminal domain (BET) family of proteins, as related 1,4-acylthiazepanes have been identified as BET bromodomain ligands. nih.gov Docking studies of this compound analogues into the binding site of a protein like BRD4 would reveal plausible binding modes. nih.gov The simulations would predict how the flexible thiazepane ring adopts a specific conformation to fit within the pocket and how the fluorophenyl group orients itself to maximize favorable interactions. The resulting docking scores can be used to rank a series of analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiazepane Analogues Against a Hypothetical Kinase Target This table provides a hypothetical example of how docking scores and predicted binding affinities (Ki) could be used to evaluate a set of designed compounds.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Thiaz-01 | 7-(2-Fluorophenyl) | -9.2 | 150 | Cys919, Glu917 |

| Thiaz-02 | 7-(4-Fluorophenyl) | -8.8 | 250 | Cys919, Phe1047 |

| Thiaz-03 | 7-(2-Chlorophenyl) | -9.5 | 110 | Cys919, Glu917, Thr916 |

| Thiaz-04 | 7-Phenyl | -8.5 | 320 | Cys919, Phe1047 |

Once a binding pose is predicted, molecular dynamics (MD) simulations can be used to assess the stability of the protein-ligand complex over time in a simulated physiological environment. These simulations provide detailed information on the key intermolecular interactions that stabilize the binding. mdpi.com

For this compound analogues, several types of interactions are critical:

Hydrogen Bonding: The nitrogen atom in the thiazepane ring can act as a hydrogen bond acceptor, while an N-H group can act as a donor, forming crucial interactions with polar residues in the protein's active site, such as cysteine or glutamic acid. mdpi.com

Halogen Bonding: The fluorine atom of the 2-fluorophenyl group can participate in halogen bonds, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site (like a carbonyl oxygen) on the protein backbone. This can be a significant contributor to binding affinity and selectivity.

π-Stacking: The aromatic phenyl ring can engage in π-π stacking or T-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govphyschemres.org QSAR models are essential tools in lead optimization, as they can predict the activity of unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent molecules. nih.govjapsonline.com

To build a QSAR model for this compound analogues, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. physchemres.orgnih.gov For each compound, a set of molecular descriptors is calculated. These can include:

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA).

Topological Descriptors: Kier's shape indices, connectivity indices, which describe molecular size, shape, and branching. researchgate.net

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from quantum chemical calculations.

Statistical methods like multiple linear regression (MLR) are then used to generate an equation that relates a combination of these descriptors to the observed biological activity. researchgate.net A robust QSAR model can highlight which molecular properties are most important for activity, providing a clear rationale for designing the next generation of analogues. For example, a model might indicate that increasing lipophilicity while maintaining a specific electronic distribution on the phenyl ring is key to improving potency. japsonline.com

Theoretical Prediction of Regioselectivity in Synthetic Pathways (e.g., GIAO calculations)

The synthesis of substituted heterocyclic compounds like this compound often presents challenges in controlling regioselectivity. Computational chemistry offers powerful tools to predict the most likely outcome of a chemical reaction, thereby saving significant time and resources in the laboratory. One such method involves the use of Gauge-Independent Atomic Orbital (GIAO) calculations to predict Nuclear Magnetic Resonance (NMR) parameters.

While direct experimental or computational studies on the regioselective synthesis of this compound are not extensively available in public literature, the principles of using GIAO calculations can be illustrated through analogous systems. For instance, in the synthesis of complex heterocyclic frameworks, different positions on a molecule can be susceptible to reaction. By calculating the theoretical ¹³C and ¹H NMR chemical shifts for all possible regioisomers resulting from a synthetic step, one can compare these calculated values with experimental NMR data of the obtained product. The regioisomer whose calculated NMR spectrum most closely matches the experimental spectrum is identified as the reaction product.

This predictive power is rooted in the sensitivity of NMR chemical shifts to the local electronic environment of each nucleus. GIAO-DFT (Density Functional Theory) has become a standard and reliable method for calculating NMR shielding constants. mdpi.comnih.gov For fluorinated compounds, the large chemical shift range and high sensitivity of ¹⁹F NMR make it a particularly powerful tool for structural elucidation.

Hypothetical Application to 7-Aryl-1,4-Thiazepane Synthesis:

Consider a key cyclization step in the synthesis of a 7-aryl-1,4-thiazepane derivative where two or more isomers could potentially form. A computational chemist would:

Build 3D models of all possible regioisomeric products.

Perform geometry optimization for each isomer using a suitable level of theory (e.g., B3LYP/6-31G*).

Calculate the ¹³C and ¹H NMR chemical shifts for each optimized structure using the GIAO method.

Compare the calculated chemical shifts with the experimental NMR data of the synthesized compound.

The table below illustrates a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for two potential regioisomers in a synthetic route leading to a 7-aryl-1,4-thiazepane.

Table 1: Hypothetical GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Potential Regioisomers

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (Regioisomer A) | Calculated Shift (Regioisomer B) |

| C-2 | 55.2 | 54.8 | 61.5 |

| C-3 | 34.1 | 33.9 | 35.2 |

| C-5 | 48.9 | 49.1 | 47.8 |

| C-6 | 38.5 | 38.2 | 45.1 |

| C-7 | 65.7 | 66.0 | 72.3 |

| C-Aryl (ortho) | 115.6 | 115.4 | 116.0 |

| C-Aryl (meta) | 129.8 | 129.5 | 130.1 |

| C-Aryl (para) | 124.5 | 124.3 | 125.0 |

In this hypothetical example, the close correlation between the experimental shifts and those calculated for Regioisomer A would strongly suggest it is the product formed. Such computational validation is a powerful tool for confirming reaction outcomes and understanding the factors that govern regioselectivity. rsc.orgnih.gov

Pharmacophore Modeling for Receptor Complementarity

Pharmacophore modeling is a cornerstone of computer-aided drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net For this compound analogues, which are often designed to act on central nervous system (CNS) receptors, pharmacophore models can elucidate the key interactions that drive binding affinity and functional activity.

A pharmacophore model is typically composed of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. These models can be generated based on the structure of a known ligand in its bioactive conformation (ligand-based) or from the structure of the receptor's binding site (structure-based).

Given that many seven-membered heterocycles, such as benzazepines and thiazepanes, are known to target CNS receptors like dopamine (B1211576) and serotonin (B10506) receptors, a pharmacophore model for a related receptor can provide valuable insights. nih.gov For instance, a pharmacophore model for a serotonin (5-HT) receptor might include:

A hydrophobic feature to interact with a non-polar pocket in the receptor.

An aromatic ring for π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

A hydrogen bond acceptor to interact with a donor residue like serine or threonine.

A positive ionizable feature to form a salt bridge with an acidic residue like aspartic acid.

Table 2: Hypothetical Pharmacophore Model for a CNS Receptor Targeted by 7-Aryl-1,4-Thiazepane Analogues

| Pharmacophoric Feature | Corresponding Moiety on Analogue | Potential Interacting Receptor Residue |

| Aromatic Ring | 2-Fluorophenyl group | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Core | Thiazepane ring scaffold | Leucine, Isoleucine, Valine |

| Hydrogen Bond Acceptor | Nitrogen or Sulfur atom in the thiazepane ring | Serine, Threonine, Asparagine |

| Hydrogen Bond Donor | Amine proton (if present) | Aspartic Acid, Glutamic Acid |

This model serves as a 3D query to screen virtual libraries of compounds, identifying novel molecules that possess the correct spatial arrangement of features to bind to the target receptor. The 2-fluorophenyl group is a common feature in CNS drugs, as the fluorine atom can modulate properties like metabolic stability and binding affinity. researchgate.net Molecular docking studies can then be used to refine the binding poses of the hit compounds and predict their binding affinities, further guiding the drug design process. mdpi.comniscpr.res.in

By combining pharmacophore modeling with techniques like Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build robust predictive models that correlate structural features with biological activity, accelerating the discovery of new and effective therapeutic agents based on the this compound scaffold. nih.govnih.govimist.ma

Chemical Reactivity and Reaction Mechanisms of 7 2 Fluorophenyl 1,4 Thiazepane Systems

Oxidative and Reductive Transformations of the Thiazepane Ring

The 1,4-thiazepane (B1286124) ring is susceptible to both oxidation and reduction, primarily centered around the sulfur and nitrogen atoms. These transformations are crucial for modifying the compound's physicochemical properties.

The sulfur atom within the thiazepane ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the polarity and hydrogen bonding capacity of the molecule. Common oxidizing agents are employed for this purpose, with the degree of oxidation controllable by the choice of reagent and reaction conditions.

Reduction of the 1,4-thiazepane scaffold can also be achieved. While direct reduction of the core ring is less common, derivatives such as 1,4-thiazepanones, which are precursors in many synthetic routes, can be reduced to the corresponding 1,4-thiazepanes. nih.govresearchgate.netnih.govacs.org This reduction of the amide carbonyl is a key step in generating the saturated heterocyclic system from its oxo-derivative. researchgate.net

Table 1: Common Oxidative and Reductive Reactions

| Reaction Type | Reagent Examples | Product |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones |

| Reduction (of thiazepanone precursor) | Lithium aluminum hydride (LiAlH₄), Borane (B79455) (BH₃) | 1,4-Thiazepane |

Nucleophilic and Electrophilic Reactivity of the 1,4-Thiazepane Scaffold

The nucleophilic character of the 1,4-thiazepane scaffold is dominated by the lone pairs of electrons on the nitrogen and sulfur atoms. The secondary amine in the ring is a primary site for nucleophilic attack, readily undergoing reactions like acylation. For instance, it can react with acyl chlorides or activated carboxylic acids to form N-acyl derivatives, such as carboxamides. evitachem.com

The sulfur atom also contributes to the nucleophilic nature of the ring, although its reactivity is generally lower than that of the nitrogen. Conversely, the electrophilic sites of the molecule include the carbon atoms adjacent to the heteroatoms, which can be susceptible to attack under certain conditions.

The 2-fluorophenyl substituent introduces further reactivity. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the fluorine atom and the thiazepane substituent directing the position of incoming electrophiles. Furthermore, the fluorine atom can be a site for nucleophilic aromatic substitution, where a strong nucleophile displaces the fluoride (B91410) ion, allowing for further derivatization. evitachem.com

Mechanistic Pathways of Key Derivatization Reactions (e.g., Thia-Michael addition)

A fundamental reaction for the synthesis of the 1,4-thiazepane core is the Thia-Michael addition. nih.govsrce.hr This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. nih.gov The synthesis of 1,4-thiazepanones, common precursors to 7-substituted-1,4-thiazepanes, often utilizes a one-pot reaction that combines a Thia-Michael addition with a subsequent intramolecular cyclization (lactamization). nih.govresearchgate.net

The mechanism of the Thia-Michael addition can proceed through two primary pathways:

Base-Catalyzed Mechanism: A base is used to deprotonate the thiol (Michael donor), generating a highly nucleophilic thiolate anion. This anion then attacks the β-carbon of the α,β-unsaturated compound (Michael acceptor). A subsequent proton exchange yields the final adduct. nih.gov The choice of base and solvent can significantly influence the reaction rate and yield. nih.gov

Nucleophile-Initiated Mechanism: A nucleophilic catalyst, such as a tertiary amine or phosphine, attacks the Michael acceptor to form a zwitterionic intermediate. This intermediate then facilitates the deprotonation of the thiol, forming the thiolate which proceeds to add to the acceptor. nih.gov

In the context of synthesizing 7-aryl-1,4-thiazepanones, the process typically involves the reaction of an aminothiol, like cysteamine (B1669678), with an α,β-unsaturated ester or acid. nih.govresearchgate.net The reaction initiates with the conjugate addition of the thiol group to the unsaturated system, followed by an intramolecular cyclization where the amine attacks the carbonyl carbon, leading to the formation of the seven-membered lactam ring. researchgate.net

Table 2: Mechanistic Steps in Thia-Michael Addition/Lactamization

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Thiolate Formation | A base abstracts a proton from the thiol group of the aminothiol. | Thiolate anion |

| 2. Conjugate Addition | The thiolate attacks the β-carbon of the α,β-unsaturated ester. | Enolate intermediate |

| 3. Protonation | The enolate is protonated to form the Michael adduct. | Thioether-ester |

| 4. Intramolecular Cyclization | The amine nitrogen attacks the ester carbonyl carbon. | Tetrahedral intermediate |

| 5. Elimination | The alkoxy group is eliminated, forming the amide bond and closing the ring. | 1,4-Thiazepanone |

Influence of Substituents on Chemical Stability and Reactivity

Substituents on both the phenyl ring and the thiazepane core have a profound impact on the molecule's stability and reactivity.

The 2-fluorophenyl group at the 7-position significantly influences the electronic properties of the entire molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can:

Decrease the basicity (pKa) of the nitrogen atom in the thiazepane ring, making it a weaker nucleophile.

Affect the electron density of the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions.

Activate the aromatic ring towards nucleophilic aromatic substitution. evitachem.com

Substituents on the nitrogen atom of the thiazepane ring, often introduced via acylation or alkylation, can also drastically alter reactivity. An acyl group, for example, is strongly electron-withdrawing and will significantly reduce the nucleophilicity and basicity of the nitrogen. nih.gov

The stability of the thiazepane ring itself can be influenced by the nature of its substituents. Bulky groups can introduce steric strain, potentially leading to specific preferred conformations. The electronic nature of substituents can also affect the stability of reactive intermediates that may form during reactions. For instance, electron-withdrawing groups can stabilize anionic intermediates, while electron-donating groups can stabilize cationic intermediates. researchgate.net

Structure Activity Relationship Sar Investigations of 7 2 Fluorophenyl 1,4 Thiazepane Analogues

Role of the 2-Fluorophenyl Moiety in Modulating Biological Activity.nih.govresearchgate.net

The presence and position of the 2-fluorophenyl group are critical determinants of the biological activity in this class of compounds. This substituent influences the molecule's interaction with its biological target through a combination of electronic, lipophilic, and steric effects.

Fluorine's Impact on Electronic Properties and Lipophilicity.researchgate.net

The incorporation of a fluorine atom into the phenyl ring significantly alters the electronic landscape of the molecule. tandfonline.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature can create a partial positive charge on the adjacent carbon atom, influencing dipole moments and the pKa of nearby functional groups. researchgate.nettandfonline.com This can lead to enhanced binding interactions with target proteins through favorable electrostatic or dipole-dipole interactions. researchgate.net

Furthermore, fluorine substitution generally increases the lipophilicity of a molecule, a property that governs its ability to cross cell membranes. tandfonline.comnih.gov While the addition of fluorine to an aromatic system typically enhances lipophilicity, the effect can be context-dependent and may decrease lipophilicity in some aliphatic systems. nih.govnih.gov This modulation of lipophilicity is a key strategy in drug design to improve absorption and distribution. nih.gov For instance, the substitution of a hydrogen atom with a fluorine atom can lead to greater drug uptake through cell membranes. nih.gov The table below illustrates the effect of fluorine substitution on the lipophilicity (logD 7.4) of a pyridine (B92270) core, demonstrating the nuanced impact of the degree and position of fluorination. nih.gov

Stereochemical Implications of the Fluorophenyl Substitution.mdpi.com

The stereochemistry of the 7-(2-Fluorophenyl) substituent on the 1,4-thiazepane (B1286124) ring is a crucial factor influencing biological activity. The spatial arrangement of the fluorophenyl group can dictate how the molecule fits into the binding pocket of its target protein. mdpi.com In many biological systems, only one enantiomer or diastereomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even produce unwanted side effects. mdpi.com The specific orientation of the fluorophenyl ring can facilitate or hinder key binding interactions, highlighting the importance of controlling stereochemistry during the synthesis of these analogues. mdpi.com For example, studies on cis and trans isomers of certain benzothiazepines have shown a clear difference in potency, with the cis isomer being significantly more active. nih.gov

Structure-Activity Relationships at the Nitrogen Position of the 1,4-Thiazepane Ring.researchgate.net

The nitrogen atom within the 1,4-thiazepane ring offers a key site for chemical modification, and the nature of the substituent at this position profoundly influences the biological activity of the resulting analogues. The size, shape, and electronic properties of the N-substituent can impact receptor binding, selectivity, and pharmacokinetic properties.

Research on related heterocyclic systems, such as 1,4-diazepan-2-ones, has demonstrated that substitution at the nitrogen atom is a critical determinant of activity. nih.gov For instance, in a series of N-substituted 1,4-thiazepine derivatives, variations in the substituent led to a range of cytotoxic effects against cancer cell lines. acs.org The table below, derived from a study on 1,4-thiazepine derivatives, illustrates how different N-substituents can modulate cytotoxic activity.

The Influence of Sulfur Oxidation State on Efficacy and Selectivity.researchgate.netnih.gov

The oxidation of the sulfur atom introduces a polar group, which can alter the molecule's solubility and ability to interact with polar residues in a binding pocket. nih.gov For example, increasing the oxidation state of the sulfur atom can influence the lipophilicity of the molecule, as demonstrated in studies of 2-(thiofluoroalkyl)pyridines. nih.gov This modification can be a valuable tool for fine-tuning the pharmacokinetic properties of the compound.

The change in the electronic environment and geometry around the sulfur atom upon oxidation can also affect the conformational preferences of the seven-membered thiazepane ring, which in turn can impact binding affinity and biological activity.

Conformational Flexibility and Its Correlation with Biological Potency.nih.gov

The seven-membered 1,4-thiazepane ring possesses considerable conformational flexibility, capable of adopting various chair, boat, and twist-boat conformations. nih.govresearchgate.net This conformational freedom is a critical aspect of its structure-activity relationship, as the biologically active conformation—the specific shape the molecule adopts when binding to its target—may be one of several low-energy conformations. nih.gov

Computational modeling, NMR spectroscopy, and X-ray crystallography are often employed to study the conformational preferences of thiazepane analogues. nih.govmdpi.com Understanding the relationship between different conformations and their corresponding energy levels can provide insights into the molecule's dynamic behavior and its ability to adapt to the binding site of a receptor. researchgate.net Limiting the conformational flexibility by introducing rigidifying elements, such as fusing a benzene (B151609) ring to create a dibenzothiazepine, can sometimes lead to an improved thermodynamic profile and enhanced activity by locking the molecule into a more favorable conformation. nih.gov The three-dimensional structure of these molecules, often enhanced by the non-planar nature of the seven-membered ring, can lead to improved drug-like properties and higher success rates in clinical development. nih.govresearchgate.net

Biological Targets and Molecular Mechanisms of Action for 7 2 Fluorophenyl 1,4 Thiazepane Analogues

Enzyme Modulation and Inhibition Profiles

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Research

Glycogen synthase kinase-3β (GSK-3β) is a crucial enzyme involved in the pathology of Alzheimer's disease, making its inhibition a significant therapeutic strategy. nih.gov Research has identified certain thienyl and phenyl alpha-halomethyl ketones as novel, non-ATP competitive inhibitors of GSK-3β. nih.gov These compounds serve as foundational structures for developing new series of inhibitors and for conducting structure-activity relationship (SAR) studies to elucidate their mechanism of action and therapeutic potential. nih.gov Additionally, some oxazole (B20620) derivatives have demonstrated anti-inflammatory properties through the inhibition of GSK3β. researchgate.net

Alpha-Glucosidase and Alpha-Amylase Inhibitory Studies

Analogues of 7-(2-Fluorophenyl)-1,4-thiazepane have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes that play a key role in carbohydrate metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov

One study synthesized a series of 2-imino-1,3-thiazoline derivatives and found that they selectively inhibited α-glucosidase over β-glucosidase. nih.gov Notably, the compound 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide demonstrated potent α-glucosidase inhibitory activity with an IC50 value of 1.47 ± 0.05 μM, which is approximately 24 times stronger than the standard drug, acarbose (B1664774). nih.gov

Another study on 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ) showed significant inhibition of α-glucosidase with an IC50 of 0.260 mg/mL, which was lower than that of acarbose (1.530 mg/mL). nih.gov It also showed moderate inhibition of α-amylase. nih.gov Furthermore, research on indazole derivatives revealed that 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles exhibited significant to moderate α-glucosidase inhibition. researchgate.net

The inhibitory effects of dietary polyphenols on α-amylase have also been a subject of interest. nih.gov The structure of these polyphenols, including hydroxylation, the presence of an unsaturated 2,3-bond, glycosylation, methylation, and methoxylation, influences their inhibitory activity. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition Data

| Compound | Target Enzyme | IC50 Value | Reference |

| 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | 1.47 ± 0.05 μM | nih.gov |

| Acarbose | α-Glucosidase | 35.1 ± 0.14 μM | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (2HNQ) | α-Glucosidase | 0.260 mg/mL | nih.gov |

| Acarbose | α-Glucosidase | 1.530 mg/mL | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone (2HNQ) | α-Amylase | 1.757 mg/mL | nih.gov |

| Acarbose | α-Amylase | 3.600 mg/mL | nih.gov |

| 7-Aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles | α-Glucosidase | 0.42–51.51 μM | researchgate.net |

| FA2 | α-Glucosidase | 18.82 ± 0.89 µM | dovepress.com |

| FA2 | α-Amylase | 5.17 ± 0.28 µM | dovepress.com |

| Acarbose | α-Glucosidase | 58.8 ± 2.69 µM | dovepress.com |

Beta-Secretase 1 (BACE1) and Beta-Secretase 2 (BACE2) Inhibition Mechanisms

Beta-secretase 1 (BACE1) is a primary target for the development of disease-modifying therapies for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. researchgate.netnih.gov Its homologue, BACE2, is also a target of interest, particularly for type 2 diabetes. nih.gov

Researchers have explored various analogues of this compound as BACE1 inhibitors. Elenbecestat, a BACE-1 inhibitor that has undergone clinical trials, has been a starting point for designing new analogues with improved therapeutic profiles. nih.gov The active site of BACE1 contains a catalytic dyad of two aspartic acid residues (Asp32 and Asp228), which are crucial for its catalytic activity and are the primary interaction sites for inhibitors. nih.gov

Structure-based drug design has led to the development of aminooxazoline xanthene scaffolds that are potent and orally efficacious BACE1 inhibitors. sci-hub.se Modifications to this scaffold, such as 4-aza substitution on the xanthene core, have been shown to increase BACE1 potency while reducing off-target effects. researchgate.net Furthermore, cyclopropyl-fused 1,3-thiazepines have been identified as inhibitors of both BACE1 and BACE2. nih.gov

While BACE1 inhibition is pursued for Alzheimer's, BACE2 inhibition has shown potential for treating type 2 diabetes by increasing β-cell proliferation. nih.gov However, the structural similarity between BACE1 and BACE2 presents a challenge, as many BACE1 inhibitors also inhibit BACE2 to some extent. nih.gov This cross-inhibition could be counterproductive for Alzheimer's treatment, as some studies suggest BACE2 may have a protective role in the disease. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Investigations

Inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a well-established strategy for managing Alzheimer's disease. mdpi.commdpi.com Various heterocyclic compounds, including those with a thiazole (B1198619) or benzoxazole (B165842) core, have been investigated for their anticholinesterase activity.

A study on thiazole derivatives revealed that several compounds exhibited potent AChE inhibitory activity, with IC50 values in the low micromolar range. mdpi.com For instance, compound 2i from this study had an IC50 of 0.028 ± 0.001 µM for AChE and was found to be a mixed-type inhibitor, similar to the drug donepezil. mdpi.com Benzimidazole-based thiazole derivatives have also shown good inhibitory potential against both AChE and BChE, with some analogues exhibiting IC50 values in the sub-micromolar range. mdpi.com

Furthermore, novel benzoxazole and naphthoxazole analogues have been designed and evaluated as cholinesterase inhibitors. nih.gov The rationale is that the heterocyclic ring can participate in crucial interactions with the enzyme's active site. nih.gov Similarly, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one have been synthesized and shown to effectively inhibit cholinesterase, with the 7-(3-Chloro-4-fluorophenyl) derivative being the most potent. nih.gov

Table 2: Cholinesterase Inhibition Data

| Compound Class | Target Enzyme | IC50 Values (µM) | Reference |

| Thiazole derivatives | AChE | 0.028 - 0.147 | mdpi.com |

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | mdpi.com |

| Benzimidazole-based thiazoles | BChE | 0.20 - 14.20 | mdpi.com |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | 6.084 ± 0.26 | nih.gov |

15-Lipoxygenase Inhibition and Proposed Binding Interactions

15-Lipoxygenase (15-LOX) is an enzyme implicated in various inflammatory diseases and some cancers. nih.govnih.gov There are two main isoforms in humans, 15-LOX-1 and 15-LOX-2, which have different roles in fatty acid metabolism. nih.gov

Research has focused on developing potent and selective inhibitors of 15-LOX. One study reported on molecules containing a central imidazole (B134444) ring that were more potent than previously known inhibitors. nih.gov Kinetic studies of one such inhibitor, 327186, revealed a mixed-type inhibition of h15-LOX-2 with a Kic of 0.80 ± 0.05 μM and a Kiu of 4.0 ± 3 μM. nih.gov

Other studies have explored heterocyclic compounds as 15-LOX inhibitors. For example, 4-methyl-2-(4 methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is an effective 15-lipoxygenase inhibitor with an IC50 value of 18 µM. nih.gov Its analogue, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB), showed even stronger inhibitory potency against soybean LOX-1 with an IC50 of 9 µM. nih.gov Catechol-based compounds have also been investigated as 15-LOX inhibitors. researchgate.net

Inhibition of Enzymes Implicated in Nucleotide Synthesis (e.g., BRAF, HDAC)

Analogues of this compound have also been studied for their ability to inhibit enzymes involved in nucleotide synthesis and cellular signaling, such as BRAF kinase and histone deacetylases (HDACs).

BRAF Inhibition: The BRAFV600E mutation is a known oncogenic driver in several cancers. nih.gov Research has explored thiazole derivatives as dual inhibitors of EGFR and BRAFV600E. nih.gov One study found that certain (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole derivatives were potent inhibitors of both kinases. nih.gov Another approach has been the development of quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual EGFR/BRAFV600E inhibitors, with some compounds showing significant antiproliferative activity. mdpi.com

HDAC Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are attractive targets for cancer and neurodegenerative disease therapies. nih.govmdpi.com Many HDAC inhibitors feature a zinc-binding group (ZBG) that interacts with the zinc ion in the enzyme's active site. nih.govuobaghdad.edu.iq

Thiazole-based hydroxamate derivatives have been synthesized and shown to have potent antitumor efficacy by inducing apoptosis and cell cycle arrest. nih.gov Researchers are also exploring non-hydroxamate ZBGs, such as thiadiazoles, to improve selectivity and pharmacokinetic properties. uobaghdad.edu.iqresearchgate.net For example, certain 1,2,4-thiadiazole (B1232254) derivatives have shown promising docking scores against HDAC2. researchgate.net Furthermore, some compounds have been found to be selective inhibitors of specific HDAC isoforms, such as HDAC6. nih.gov

Receptor Interaction and Ligand Binding Studies

The interaction of this compound analogues with various receptors is a critical determinant of their biological effects. These interactions are governed by the specific chemical substitutions on the thiazepane ring, which influence binding affinity and functional activity at the target protein.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Benzodiazepine (B76468) Site Ligands

Analogues of this compound have been investigated as ligands for the Gamma-Aminobutyric Acid Type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. The classical benzodiazepine binding site, located at the interface between the α and γ subunits of the receptor, is a key target for drugs that exert anxiolytic, anticonvulsant, and sedative-hypnotic effects. nih.gov

The binding of ligands to this site allosterically modulates the receptor, enhancing the action of GABA. The structural features of the ligand, such as the presence of specific functional groups, determine its affinity and efficacy. For instance, studies on a covalently reacting diazepam analogue have provided insights into the structure of the binding pocket across different α subunits (α1, α2, α3, α5, α6). nih.gov Homology modeling and docking studies have identified key interactions, such as hydrophobic interactions with residues like γ2 Phe77, that are crucial for binding. nih.gov The development of novel chemotypes, such as 3-hydroxyoxindoles, that bind to this site highlights the potential for designing structurally diverse GABA-A receptor modulators based on scaffolds like 1,4-thiazepane (B1286124). nih.gov

Vasopressin V1a and V2 Receptor Antagonistic Activity

Analogues of this compound are also explored for their activity as vasopressin receptor antagonists, a class of drugs often referred to as "vaptans". wikipedia.orgnih.gov These agents interfere with the actions of arginine vasopressin (AVP), a hormone that plays a critical role in water homeostasis and blood pressure regulation. wikipedia.orgccjm.org The effects of AVP are mediated through several receptor subtypes, primarily the V1a and V2 receptors. nih.gov

V1a Receptors: Located on blood vessels, they mediate vasoconstriction. ccjm.org

V2 Receptors: Found in the renal collecting ducts, they are responsible for the antidiuretic effect of AVP. nih.gov Binding of AVP to V2 receptors promotes the translocation of aquaporin-2 water channels to the cell membrane, increasing water reabsorption. nih.govnih.gov

Vaptan drugs act by blocking these receptors. wikipedia.org Non-selective antagonists like Conivaptan block both V1a and V2 receptors, while selective antagonists like Tolvaptan primarily target V2 receptors. wikipedia.orgnih.gov By inhibiting the V2 receptor, these drugs prevent water reabsorption, leading to aquaresis—the excretion of solute-free water. nih.govsamsca.com This mechanism is beneficial in treating euvolemic and hypervolemic hyponatremia. nih.govnih.gov The antagonistic activity at the V1a receptor can also modulate blood pressure. wikipedia.org Structural modifications to the 1,4-thiazepane scaffold can be used to design analogues with selective or dual antagonistic activity at V1a and V2 receptors.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) Phosphorylation Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that plays a central role in cell proliferation and survival; its dysregulation is a hallmark of many cancers. nih.govmdpi.com Analogues of this compound, particularly those incorporating a quinazoline (B50416) core, have been developed as potent inhibitors of EGFR-TK. nih.govmdpi.comnih.gov

These inhibitors function by competing with ATP at the kinase's intracellular binding site, thereby preventing the autophosphorylation of tyrosine residues on the receptor. mdpi.com This blockage of phosphorylation abrogates downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell growth and survival. mdpi.com The effectiveness of these inhibitors is often measured by their IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. Several quinazoline-based analogues have demonstrated potent, nanomolar-level inhibition of EGFR-TK. nih.govdovepress.comnih.gov For instance, some derivatives show significantly greater potency than first-generation inhibitors like erlotinib. nih.govdovepress.com

| Compound | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | 1.37 nM | nih.gov |

| Compound 24 (2-benzyl-thio quinazolin-4-one analog) | EGFR-TK | 13.40 nM | nih.gov |

| Gefitinib (Iressa/ZD1839) | EGFR-TK | 25 nM (in K562/TPA cells) | nih.gov |

| Thiazolyl pyrazoline 7g | EGFR Kinase | 262 nM | dovepress.com |

| Erlotinib | EGFR Kinase | 57 nM | dovepress.com |

Cellular Signaling Pathways and Pharmacological Interventions

The interaction of this compound analogues with their molecular targets initiates a cascade of events within the cell, profoundly affecting signaling pathways that govern cell fate. These interventions are particularly relevant in the context of cancer therapy, where the goal is to halt proliferation and induce cell death in malignant cells.

Modulation of Cell Proliferation and Apoptotic Pathways

A key therapeutic strategy for anticancer agents is the induction of apoptosis, or programmed cell death, in tumor cells. Analogues of this compound have been shown to modulate critical pathways that control cell proliferation and apoptosis. nih.govnih.gov

The intrinsic pathway of apoptosis is often triggered, which involves the dissipation of the mitochondrial membrane potential and the release of cytochrome c. nih.govnih.gov This process is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax). youtube.comnih.gov Many anticancer compounds, including 7-aryl-pyrroloquinolinone analogues, have been found to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govnih.gov This shift in the balance of Bcl-2 family proteins leads to the activation of effector caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. nih.govmdpi.com The activation of these caspases ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death. acs.org

| Compound Analogue | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 7-Aryl-pyrroloquinolinone (Compound 24) | A549, HeLa | Potent inducer of apoptosis; Reduced expression of Bcl-2 and Mcl-1 | nih.govnih.gov |

| 4-Aryl-1,3-thiazole-TPP conjugate (Compound 12a) | HeLa | Induced apoptosis and cell cycle arrest at G0/G1 phase | nih.gov |

| Nitro-Substituted Benzylic Organochalcogenide (Compound 7) | MDA-MB-231 | Dose-dependent decrease in Bcl-2 expression; Activation of caspase-mediated apoptosis | acs.org |

Inhibition of Tubulin Polymerization

The microtubule network, composed of polymerized α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintenance of cell shape. acs.org This makes tubulin a prime target for anticancer drugs. nih.gov Analogues of this compound, particularly those with aryl substitutions, have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.net

These compounds often act as colchicine (B1669291) binding site inhibitors (CBSIs). nih.govnih.gov The colchicine site is located on β-tubulin at the interface with α-tubulin. nih.gov By binding to this site, these small molecules prevent the polymerization of tubulin dimers into microtubules. acs.orgresearchgate.net The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. researchgate.netmdpi.com This prolonged cell cycle arrest ultimately triggers the apoptotic cascade, leading to cancer cell death. researchgate.netmdpi.com The potency of these compounds is often correlated with their ability to inhibit tubulin assembly and compete with colchicine for its binding site. nih.govmdpi.com

| Compound/Analogue Class | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

|---|---|---|

| Quinoxaline derivative | 2.24 µM | researchgate.net |

| Triazolopyrimidine derivative (Compound 3d) | 0.45 µM | mdpi.com |

| Triazole-based compound (Compound 7a) | 1.6 µM | mdpi.com |

| 7-Aryl-pyrroloquinolinone (Compound 24) | 1.9 µM | nih.gov |

| Combretastatin A-4 (CA-4) | 0.92 µM | mdpi.com |

Prodrug Development and Biotransformation Pathways for this compound Analogues

While specific research on the prodrug development and biotransformation of this compound itself is not extensively documented in publicly available literature, we can infer potential strategies and metabolic pathways based on the chemical structure of the molecule and established principles of drug metabolism for analogous compounds. The presence of a secondary amine within the 1,4-thiazepane ring offers a prime site for chemical modification to create prodrugs. These prodrugs could be designed to enhance properties such as solubility, membrane permeability, and targeted delivery, which are then converted into the active parent compound in vivo through enzymatic or chemical reactions.

Potential Prodrug Strategies

The secondary amine of the 1,4-thiazepane moiety is a key functional group for prodrug design. Several established strategies for masking secondary amines could be applied to this compound analogues.

N-Acylation: The formation of an amide bond by acylating the secondary amine is a common prodrug approach. nih.gov However, amides are generally stable and may be slowly hydrolyzed by amidases. nih.gov The rate of hydrolysis can be modulated by the nature of the acyl group.

(Acyloxy)alkyl Carbamates: A more readily cleavable option involves the use of (acyloxy)alkyl carbamates. nih.gov These derivatives are designed to be hydrolyzed by esterases, which are abundant in the body. nih.govacs.org This enzymatic cleavage initiates a cascade reaction that releases the parent amine. researchgate.net

N-Acyloxyalkylation: This strategy can produce derivatives that are susceptible to esterase-mediated hydrolysis. nih.gov While often highly labile for primary and secondary amines, for some heterocyclic amines, stable yet enzymatically cleavable prodrugs can be formed. nih.gov

These strategies aim to increase the lipophilicity of the parent drug, which can improve its ability to cross biological membranes. scirp.org The choice of the promoiety can be tailored to control the rate and location of drug release.

Below is a table summarizing potential prodrug strategies for this compound analogues.

| Prodrug Strategy | Linkage | Activating Enzyme(s) | Potential Advantages |

| N-Acylation | Amide | Amidases, Esterases nih.gov | Increased lipophilicity, potentially sustained release. nih.gov |

| (Acyloxy)alkyl Carbamates | Carbamate | Esterases nih.govresearchgate.net | Enhanced permeability, controlled release profile. researchgate.netscirp.org |

| N-Acyloxyalkylation | Alkyl | Esterases nih.gov | Improved oral absorption and BBB penetration. nih.gov |

Predicted Biotransformation Pathways

The biotransformation of this compound and its potential prodrugs would likely involve a series of Phase I and Phase II metabolic reactions, primarily occurring in the liver. nih.gov

Phase I Metabolism:

Oxidation: The sulfur atom in the 1,4-thiazepane ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of sulfoxides and sulfones. uni-duesseldorf.denih.gov The nitrogen atom could also undergo oxidation.

Prodrug Cleavage: For prodrug forms, the initial and most critical biotransformation step would be the enzymatic hydrolysis of the promoiety to release the active this compound. acs.orgscirp.org Esterases are the primary enzymes responsible for the cleavage of ester-based prodrugs. acs.orgscirp.org

Phase II Metabolism:

Glucuronidation: If hydroxylated metabolites are formed during Phase I, they are likely to undergo conjugation with glucuronic acid, a common pathway for detoxification and excretion. nih.gov

Sulfation: Phenolic metabolites could also be conjugated with sulfate. nih.gov

Potential Research Applications of 7 2 Fluorophenyl 1,4 Thiazepane Derivatives

In Vitro Anticancer Research Applications

Thiazole (B1198619) and thiazepine derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. Research indicates that these compounds can inhibit cancer cell growth and induce apoptosis. The anticancer potential of these derivatives is frequently evaluated using cell viability assays, such as the MTT assay, to determine the concentration at which the compound inhibits 50% of cell growth (IC50).

Studies have shown that novel thiazole derivatives exhibit promising anticancer activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268) cell lines. nih.gov In some cases, the efficacy of these compounds was found to be greater than the standard reference drug, doxorubicin. nih.gov Similarly, other research has focused on synthesizing 1,3,4-thiadiazole derivatives and evaluating their cytotoxic effects on lung adenocarcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. researchgate.net Certain phenyl-substituted compounds were identified as particularly potent, inhibiting DNA synthesis and inducing apoptosis in MCF-7 cells. researchgate.net The cytotoxic activity of related compounds has also been observed against prostate cancer (PC3) and colon cancer (Caco-2) cell lines. dmed.org.ua

Table 1: In Vitro Anticancer Activity of Selected Thiazole/Thiadiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative | MCF-7 (Breast) | 10.5 ± 0.71 | researchgate.net |

| Thiazole Derivative | HepG-2 (Liver) | 2.17 ± 0.83 | researchgate.net |

| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | Not specified, but showed high selectivity | researchgate.net |

| 1,3,4-Thiadiazole Derivative | HepG2 (Liver) | Not specified, but showed high selectivity | researchgate.net |

| Thiazole Hybrid | A549 (Lung) | Not specified, but showed activity | dmed.org.ua |

| Thiazole Hybrid | PC3 (Prostate) | Not specified, but showed activity | dmed.org.ua |

| Thiazolo[3,2-c]pyrimidine | HEPG2/C3A (Liver) | Not specified, but showed strong cytotoxic effects | hacettepe.edu.tr |

Investigation of Antimicrobial and Antifungal Efficacy

The investigation into thiazepane and related heterocyclic derivatives extends to their potential as antimicrobial and antifungal agents. The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial drugs. Thiazole, thiadiazole, and benzothiazepine (B8601423) derivatives have been synthesized and screened for activity against a panel of clinically relevant bacteria and fungi.

Research has demonstrated that certain 1,5-benzothiazepine derivatives, particularly those containing fluorine, exhibit significant antimicrobial activity. researchgate.net One fluorinated compound showed superior activity against several strains, including Staphylococcus aureus and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. researchgate.net Another study on 1,3,4-thiadiazole derivatives reported notable broad-spectrum efficacy against strains including Escherichia coli and Pseudomonas aeruginosa, with effective concentrations ranging from 20 to 40 µg/mL. mdpi.com The antimicrobial potential of these compounds is often evaluated against both Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli, P. aeruginosa, and Proteus mirabilis (referred to as Proteus Moralities in the prompt). mdpi.comekb.eg Antifungal screening is commonly performed against species like Aspergillus niger and Aspergillus flavus. researchgate.nettandfonline.com

Table 2: Antimicrobial and Antifungal Activity of Selected Thiazepine/Thiazole Derivatives

| Compound Type | Organism | Activity (MIC in µg/mL) | Reference |

| 1,5-Benzothiazepine (Fluorinated) | Staphylococcus aureus | 0.4 | researchgate.net |

| 1,5-Benzothiazepine (Fluorinated) | Escherichia coli | 0.4 | researchgate.net |

| 1,5-Benzothiazepine (Fluorinated) | Proteus vulgaris | 0.8 | researchgate.net |

| 1,5-Benzothiazepine (Fluorinated) | Aspergillus niger | 0.8 | researchgate.net |

| 1,3,4-Thiadiazole | Escherichia coli | 20-40 | mdpi.com |

| 1,3,4-Thiadiazole | Pseudomonas aeruginosa | 20-40 | mdpi.com |

| 1,3-Thiazine amine | Aspergillus flavus | Not specified, but showed excellent activity | tandfonline.com |

Neuroprotective Research Modalities

Derivatives of thiazepines are also being investigated for their neuroprotective potential, particularly in scenarios involving neuronal damage exacerbated by calcium overload. nih.govnih.gov A dysregulation in calcium homeostasis is a key factor in the pathology of several neurodegenerative diseases. nih.gov

One major focus of this research is the mitochondrial sodium-calcium exchanger (NCLX), which is the primary mechanism for extruding calcium from the mitochondria. nih.gov In conditions of cellular stress, excessive calcium influx into mitochondria can trigger cell death pathways. Therefore, drugs that can block NCLX are proposed to act as neuroprotectants. nih.govnih.gov Research into 4,1-benzothiazepine derivatives, which are structurally related to 1,4-thiazepanes, has identified compounds that can block NCLX, thereby demonstrating neuroprotective activity in in vitro models of neurodegeneration. nih.gov These compounds help in regulating neuronal calcium levels and show potential for mitigating damage in conditions characterized by calcium overload. nih.govnih.gov Further studies have shown that other related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole derivatives, can protect neuronal cultures from neurotoxicity induced by factors like glutamate and trophic stress. researchgate.net

Exploration of Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of thiazepane-related structures are another active area of research. Inflammation and oxidative stress are underlying processes in a multitude of chronic diseases. Thiazole derivatives have been synthesized and evaluated for their ability to combat inflammation, often using models like carrageenan-induced rat paw edema. wjpmr.com

The antioxidant activity of these compounds is linked to their ability to scavenge free radicals and chelate metals. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Compounds that can neutralize these reactive species have therapeutic potential. Studies on various heterocyclic derivatives, including those with a thiazole core, have demonstrated their capacity to inhibit ROS production and suppress the production of pro-inflammatory mediators like nitric oxide (NO). wjpmr.comnih.gov Research on flurbiprofen amide derivatives has also highlighted the potential for synthetic modifications to enhance antioxidant capabilities, specifically in neutralizing hydrogen peroxide. mdpi.com

Preclinical Studies on Antidiabetic Applications

Thiazole-containing compounds, most notably the thiazolidinedione (TZD) class of drugs, have a well-established history in the management of type 2 diabetes. researchgate.netnih.gov This has spurred further research into other thiazole and thiazepane derivatives for potential antidiabetic applications. The primary mechanism for TZDs involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a key role in insulin sensitization. nih.gov

Preclinical research is exploring new derivatives that may offer improved efficacy or a better side-effect profile. These studies often involve in vitro assays to assess the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.gov For instance, certain novel thiazolidinedione derivatives have been identified as potent inhibitors of these enzymes. nih.gov In vivo studies, typically using alloxan-induced diabetic rat models, are also conducted to evaluate the antihyperglycemic and antihyperlipidemic activity of these new compounds. nih.govresearchgate.net The results from these preclinical models help to identify promising candidates for further development as antidiabetic agents. researchgate.net

Q & A

Advanced Research Question

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., sulfur or nitrogen atoms) .

- Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) using PubChem-derived 3D structures .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with reactivity trends from analogous compounds .

How should researchers design experiments to evaluate the biological activity of this compound?

Advanced Research Question

- In vitro assays : Use fluorometric assays (e.g., FLIPR) to measure calcium flux in neurons, indicating modulation of ion channels .

- Kinetic studies : Monitor receptor binding via surface plasmon resonance (SPR) to determine association/dissociation rates .

- Toxicity screening : Assess hepatocyte viability (e.g., MTT assay) to identify metabolic liabilities early in development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for higher throughput .

- Byproduct management : Optimize quenching steps (e.g., aqueous workup) to remove unreacted 2-fluorophenyl precursors .

- Regulatory compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.